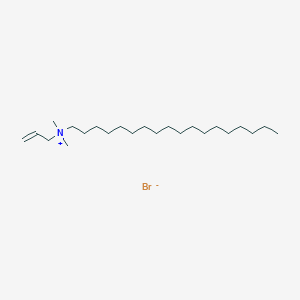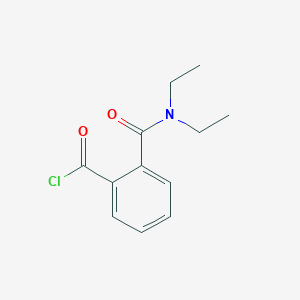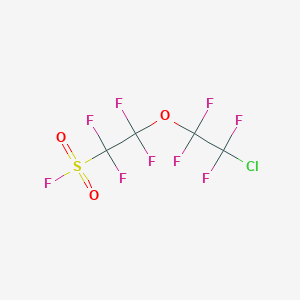
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyl-N-(prop-2-en-1-yl)amine with octadecyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyl-N-(prop-2-en-1-yl)amine+octadecyl bromide→N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The double bond in the prop-2-en-1-yl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Substitution: Formation of N,N-dimethyl-N-(prop-2-en-1-yl)amine and octadecanol.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used in the formulation of detergents and emulsifiers.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Gene Delivery: Used in the formulation of liposomes for gene delivery.
Medicine:
Drug Delivery: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Anticancer Research: Investigated for its potential in cancer therapy due to its ability to disrupt cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide primarily involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property is particularly useful in its antimicrobial and anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter chain analogue with similar applications.
Uniqueness: N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to shorter chain analogues like DTAB.
Eigenschaften
| 75871-62-4 | |
Molekularformel |
C23H48BrN |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
dimethyl-octadecyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C23H48N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DXYIAZYJALPNPY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
acetonitrile](/img/structure/B14450252.png)



